molecular formula C13H17IO3 B119212 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane CAS No. 338458-96-1

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane

Cat. No.: B119212
CAS No.: 338458-96-1
M. Wt: 348.18 g/mol
InChI Key: BAHMEZMZNVFQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane is an organic compound with a complex structure that includes an iodomethyl group and a phenylmethoxy group attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane typically involves the following steps:

    Formation of the 1,4-dioxane ring: This can be achieved through the cyclization of appropriate diols or dihalides under acidic or basic conditions.

    Introduction of the iodomethyl group: This step often involves the use of iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Attachment of the phenylmethoxy group: This can be done through a nucleophilic substitution reaction using phenylmethanol (C6H5CH2OH) and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane can undergo various chemical reactions, including:

    Substitution reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The compound can be reduced to remove the iodomethyl group or to modify the phenylmethoxy group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of deiodinated or demethylated products.

Scientific Research Applications

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: May serve as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane depends on its specific application:

    As a synthetic intermediate: It acts as a building block, participating in various chemical reactions to form more complex structures.

    In medicinal chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
  • 2-(Chloromethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
  • 2-(Fluoromethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane

Uniqueness

2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations.

Properties

IUPAC Name

2-(iodomethyl)-6-(phenylmethoxymethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO3/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHMEZMZNVFQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CO1)CI)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442909
Record name AGN-PC-0H8UKL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338458-96-1
Record name AGN-PC-0H8UKL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.